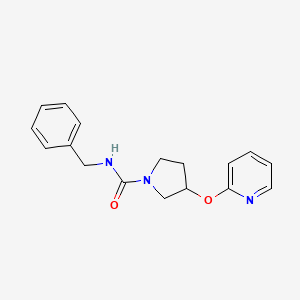

N-benzyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research and industry. It is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

N-(Pyridin-2-yl)amides, which include N-benzyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide, were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The formation of N-(Pyridin-2-yl)amides was promoted by I2 and TBHP in toluene via C–C bond cleavage, and the reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular structure of N-benzyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide is characterized by a pyrrolidine ring, a benzyl group, a pyridin-2-yloxy group, and a carboxamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The synthesis of N-benzyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide involves a C–C bond cleavage promoted by I2 and TBHP . This reaction is part of a broader class of reactions involving the synthesis of amides, which are ubiquitous in organic compounds, polymers, natural products, and pharmaceuticals .Applications De Recherche Scientifique

Synthetic Pathways and Derivatives

The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, it played a role in the preparation of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine, highlighting its utility in creating complex molecular architectures with potential biological activity (Kuznetsov & Chapyshev, 2007). Additionally, the synthesis and antibacterial activity of N-(3-hydroxy-2-pyridyl) benzamides were explored, indicating the compound's relevance in developing antimicrobial agents (Mobinikhaledi et al., 2006).

Chemical Modifications and Biological Activity

Chemical modification strategies, such as methylation in the pyridine moiety of the N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide molecule, have been investigated to enhance analgesic properties, demonstrating the potential for creating more effective therapeutic agents through structural modifications (Ukrainets et al., 2015).

Biological Applications

Antipsychotic Potential

Research on N-benzyl-N-(pyrrolidin-3-yl)carboxamides has shown these compounds to be a new class of selective dual serotonin/noradrenaline reuptake inhibitors, suggesting their potential application as antipsychotic or antidepressant agents (Wakenhut et al., 2008).

Cholinesterase Inhibitory Activity

The synthesis and evaluation of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives as cholinesterase inhibitors have been explored, indicating potential applications in treating neurodegenerative disorders such as Alzheimer's disease (Abedinifar et al., 2018).

Orientations Futures

The future directions for research on N-benzyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide could involve further exploration of its biological activities and potential therapeutic applications. Given the wide range of activities exhibited by pyrrolidine derivatives , this compound could be a promising candidate for drug development. Further studies could also explore its synthesis methods and optimize them for large-scale production .

Mécanisme D'action

Target of Action

It is known that similar compounds, such as n-(pyridin-2-yl)amides, have been synthesized and studied for their varied medicinal applications . These compounds serve as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

It is known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions are mild and metal-free . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Similar compounds, such as n-(pyridin-2-yl)amides, have been synthesized and studied for their varied medicinal applications . These compounds are known to affect various biochemical pathways, but the exact pathways and their downstream effects need further investigation.

Result of Action

Similar compounds, such as n-(pyridin-2-yl)amides, have been synthesized and studied for their varied medicinal applications . These compounds are known to have significant biological and therapeutic value .

Action Environment

It is known that the synthesis of similar compounds, such as n-(pyridin-2-yl)amides, can be affected by different reaction conditions

Propriétés

IUPAC Name |

N-benzyl-3-pyridin-2-yloxypyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-17(19-12-14-6-2-1-3-7-14)20-11-9-15(13-20)22-16-8-4-5-10-18-16/h1-8,10,15H,9,11-13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPMRRVDQXDKCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC=N2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2798545.png)

![Ethyl 4-phenyl-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2798547.png)

![[(E)-(2,5-dimethoxyphenyl)methylideneamino]thiourea](/img/structure/B2798550.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2798551.png)

![4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2798552.png)

![N-[cyano(cyclohexyl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2798557.png)

![6-ethyl 3-methyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2798561.png)

![2-hydroxy-N-(2-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2798563.png)